molecular formula C11H10ClF3O2 B13068076 Ethyl 3-chloro-4-trifluoromethylphenylacetate

Ethyl 3-chloro-4-trifluoromethylphenylacetate

Cat. No.: B13068076
M. Wt: 266.64 g/mol
InChI Key: XDQDWTWZBARXGZ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-trifluoromethylphenylacetate is a chemical compound with the molecular formula C11H10ClF3O2 and a molecular weight of 266.64 g/mol . It is an ester derivative of benzeneacetic acid, characterized by the presence of chloro and trifluoromethyl groups on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-trifluoromethylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-trifluoromethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-trifluoromethylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-4-trifluoromethylphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-trifluoromethylphenylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The chloro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-4-fluorophenylacetate
  • Ethyl 3-chloro-4-methylphenylacetate
  • Ethyl 3-chloro-4-bromophenylacetate

Uniqueness

Ethyl 3-chloro-4-trifluoromethylphenylacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

ethyl 2-[3-chloro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H10ClF3O2/c1-2-17-10(16)6-7-3-4-8(9(12)5-7)11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

XDQDWTWZBARXGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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